2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one
Overview
Description
2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a heterocyclic compound that features a hexahydropyrrolo[3,4-c]pyrrole core with a 4-methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can be achieved through a [3+2] cycloaddition reaction. One method involves the reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions typically include the use of an organic photocatalyst under visible light, which promotes the diastereoselective synthesis of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzothiazones: These compounds also contain a hexahydropyrrolo[3,4-c]pyrrol moiety and exhibit similar antitubercular activity.
Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines: These compounds share a similar core structure and are synthesized through similar cycloaddition reactions.
Uniqueness
2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)15-8-9-6-14-7-12(9)13(15)16/h2-5,9,12,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLSCGNAPWOQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CNCC3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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